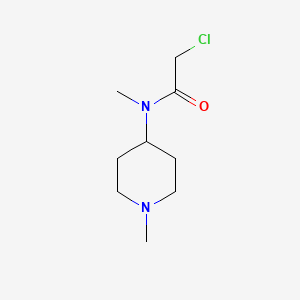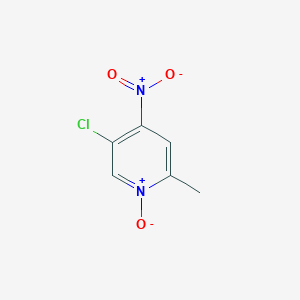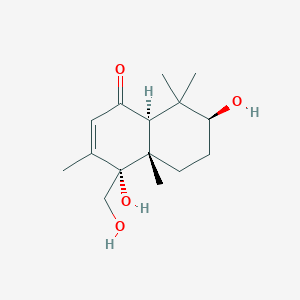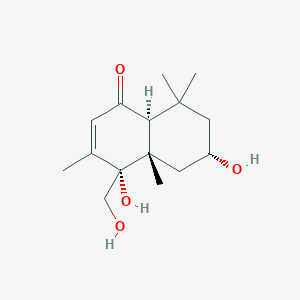
4-Chloro-3-nitrophenylacetamide
Descripción general
Descripción
“4-Chloro-3-nitrophenylacetamide” is a chemical compound with the molecular formula C8H7ClN2O3 and a molecular weight of 214.61 . It is also known by the IUPAC name N-(4-chloro-3-nitrophenyl)acetamide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom and a nitro group, and an acetamide group . For a more detailed analysis, one would need to perform techniques such as X-ray crystallography or NMR spectroscopy .
Aplicaciones Científicas De Investigación
1. Analytical Applications in Drug Analysis
4-Chloro-3-nitrophenylacetamide is related to various analytical methods in drug analysis. For instance, it is associated with the simultaneous determination of Paracetamol, Chlorzoxazone, and Nimesulide by HPTLC, as these drugs are commonly used in combination for pain control. These studies focus on developing accurate and reliable methods for analyzing drug compositions and concentrations (Sane & Gadgil, 2002).
2. Role in Microbial Metabolism and Synthesis
Research has been conducted on the isolation and synthesis of compounds like 3-chloro-4-hydroxyphenylacetamide from microfungi. These studies provide insights into the microbial production of chemical compounds, potentially leading to new methods of synthesizing valuable chemicals (Davis, Watters, & Healy, 2005).
3. Environmental and Waste Management
This compound is relevant in environmental studies, especially in the context of waste management and decontamination. For example, studies on the degradation of similar compounds in drug and pesticide waste, and their removal using advanced oxidation processes and adsorption techniques, are significant. These studies aim at efficient waste treatment and minimizing environmental contamination (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
4. Chemical and Pharmaceutical Synthesis
The compound is also significant in the synthesis of various pharmaceuticals and chemicals. Research in this area involves synthesizing and testing new compounds for potential applications, such as antimicrobial and cytotoxic activities, which is crucial for developing new drugs and treatments (Bielenica et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chloro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-6-2-1-5(4-8(10)12)3-7(6)11(13)14/h1-3H,4H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLQCHARENUDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3338536.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid](/img/structure/B3338540.png)






